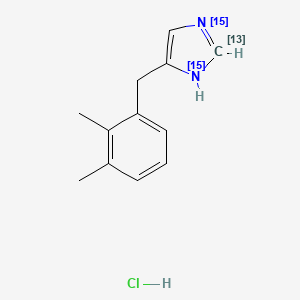

Detomidine-13C,15N2 Hydrochloride

Description

Contextualization of Alpha-2 Adrenoceptor Agonists in Modern Biomedical Sciences

Alpha-2 adrenoceptor agonists are a class of drugs that selectively stimulate alpha-2 adrenergic receptors. patsnap.comnih.gov These receptors are key components of the sympathetic nervous system, playing a crucial role in regulating a wide array of physiological functions. patsnap.com Located on presynaptic nerve terminals, their activation inhibits the release of norepinephrine, a primary neurotransmitter in the 'fight or flight' response. patsnap.comnih.gov This mechanism leads to a reduction in sympathetic outflow from the central nervous system, resulting in effects such as sedation, analgesia (pain relief), and a decrease in heart rate and blood pressure. patsnap.comnih.gov

In the realm of biomedical research, alpha-2 adrenoceptor agonists like clonidine (B47849) and dexmedetomidine (B676) are utilized to study the physiological and pathological roles of the adrenergic system. patsnap.comnih.gov Their applications extend to various fields, including the management of hypertension, attention deficit hyperactivity disorder (ADHD), and chronic pain. patsnap.comnih.gov The selectivity of these agonists for their receptors allows researchers to dissect the specific contributions of alpha-2 adrenoceptor signaling in different tissues and disease models. There are several subtypes of alpha-2 receptors (alpha-2A, alpha-2B, and alpha-2C), which are distributed differently throughout the body, adding another layer of complexity and opportunity for targeted research. youtube.comyoutube.com

Strategic Importance of Detomidine-13C,15N2 Hydrochloride as a Research Probe

Detomidine (B1200515) is a potent and selective alpha-2 adrenoceptor agonist. By introducing stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the detomidine molecule to create this compound, researchers have a powerful probe to investigate the adrenergic system with high precision. The strategic importance of this labeled compound lies in its potential to:

Serve as an Internal Standard: In pharmacokinetic studies, this compound can be used as an ideal internal standard for the accurate quantification of unlabeled detomidine in biological matrices like plasma and tissue.

Facilitate Metabolite Identification: The distinct mass signature of the labeled detomidine makes it easier to identify its metabolites in complex biological samples using mass spectrometry. nih.gov

Enable Receptor Binding Assays: While traditionally performed with radiolabeled ligands, stable isotope-labeled compounds are increasingly being explored for use in receptor binding assays, offering a safer alternative. researchgate.netyoutube.com The ability to precisely quantify the amount of bound and unbound labeled detomidine can provide valuable information about receptor affinity and density.

Investigate Drug-Receptor Interactions: High-resolution analytical techniques like NMR spectroscopy can leverage the isotopic labels to study the structural details of the interaction between detomidine and the alpha-2 adrenoceptor. symeres.com

In essence, this compound provides a more sophisticated and safer means to study the pharmacology of detomidine and the broader function of the alpha-2 adrenergic system.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H15ClN2 |

|---|---|

Molecular Weight |

225.69 g/mol |

IUPAC Name |

5-[(2,3-dimethylphenyl)methyl]-(213C,1,3-15N2)1H-imidazole;hydrochloride |

InChI |

InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H/i8+1,13+1,14+1; |

InChI Key |

OIWRDXKNDCJZSM-BGIYLATFSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)CC2=C[15N]=[13CH][15NH]2)C.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl |

Origin of Product |

United States |

Synthesis and Comprehensive Isotopic Characterization of Detomidine 13c,15n2 Hydrochloride

Methodological Approaches for the De Novo Synthesis of Isotopically Labeled Detomidine (B1200515)

The synthesis of Detomidine-13C,15N2 Hydrochloride is designed to introduce the isotopic labels at specific, stable positions within the molecule to ensure the integrity of the label throughout metabolic processes. The synthetic strategy is centered around a Grignard reaction followed by a Wolff-Kishner reduction, a classic approach for the formation of the detomidine scaffold. wikipedia.orgbyjus.comnumberanalytics.comlibretexts.org

Rational Design and Selection of Labeled Precursors

The introduction of one carbon-13 atom and two nitrogen-15 (B135050) atoms into the detomidine structure necessitates the use of specifically synthesized labeled precursors. The core of this strategy involves the preparation of a doubly labeled imidazole (B134444) ring and a labeled aromatic component.

The primary labeled precursors selected for this synthesis are:

[¹³C,¹⁵N₂]-Imidazole-4-carboxamide: This precursor provides the labeled imidazole core of the detomidine molecule. The synthesis of such labeled imidazoles can be achieved through various established methods, often starting from simple labeled starting materials like [¹³C]-formaldehyde, [¹⁵N]-ammonia, and glyoxal. nih.govnih.gov The carboxamide group is essential for the subsequent Grignard reaction.

[¹³C]-2,3-Dimethylbromobenzene: This precursor introduces the labeled carbon into the xylene moiety of detomidine. The synthesis of this compound can be accomplished by the bromination of commercially available [¹³C]-labeled o-xylene. guidechem.comgoogle.com The position of the bromine atom is critical for the regioselectivity of the Grignard reaction.

The selection of these precursors ensures that the isotopic labels are incorporated into the stable aromatic rings of the final molecule, minimizing the risk of isotopic exchange.

Optimization of Chemical Reaction Pathways for Targeted Isotopic Incorporation

The synthetic route to this compound involves two key transformations: a Grignard reaction to form the carbon-carbon bond between the imidazole and dimethylphenyl moieties, followed by a reduction to convert the resulting ketone into a methylene (B1212753) group.

Step 1: Grignard Reaction

The synthesis commences with the preparation of a Grignard reagent from [¹³C]-2,3-dimethylbromobenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This is followed by a nucleophilic addition reaction with [¹³C,¹⁵N₂]-imidazole-4-carboxamide. kit.edu The reaction conditions, such as temperature and reaction time, are carefully controlled to maximize the yield of the intermediate ketone, (2,3-[¹³C]dimethylphenyl)(1H-[¹³C,¹⁵N₂]imidazol-4-yl)methanone, and to minimize the formation of side products.

Step 2: Wolff-Kishner Reduction

The carbonyl group of the intermediate ketone is then reduced to a methylene group using the Wolff-Kishner reduction. wikipedia.orgbyjus.comnumberanalytics.comlibretexts.org This reaction is typically carried out in a high-boiling solvent like diethylene glycol with a strong base, such as potassium hydroxide, and hydrazine (B178648) hydrate. The Huang-Minlon modification, which involves distilling off water and excess hydrazine to drive the reaction to completion at a higher temperature, is often employed to improve yields. wikipedia.org This step yields the free base of Detomidine-13C,15N2.

Step 3: Hydrochloride Salt Formation

Finally, the synthesized Detomidine-13C,15N2 free base is converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in an appropriate solvent, such as isopropanol (B130326) or ether. This results in the precipitation of this compound, which can then be purified by recrystallization.

Advanced Spectroscopic and Chromatographic Validation of Isotopic Purity and Molecular Integrity

To confirm the successful synthesis and to establish the isotopic purity and structural integrity of this compound, a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is employed.

High-Resolution Mass Spectrometry for Precise Isotopic Enrichment Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule and, consequently, its elemental composition. For isotopically labeled compounds, HRMS is essential for confirming the incorporation of the stable isotopes and for quantifying the isotopic enrichment.

The analysis of this compound by HRMS is expected to show a molecular ion peak corresponding to the mass of the labeled compound. The mass difference between the labeled and unlabeled detomidine provides direct evidence of successful isotopic incorporation. The fragmentation pattern in the MS/MS spectrum can further confirm the location of the labels within the molecule.

Table 1: Theoretical and Expected HRMS Data for this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (Da) |

| Detomidine (unlabeled) | C₁₂H₁₄N₂ | 186.1157 | 187.1230 |

| Detomidine-13C,15N2 | ¹³C₁C₁₁H₁₄¹⁵N₂ | 189.1162 | 190.1235 |

The isotopic purity is determined by comparing the peak intensities of the labeled compound with any residual unlabeled compound and other isotopic variants.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Positional Labeling Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule and the connectivity of its atoms. For isotopically labeled compounds, NMR is invaluable for confirming the precise location of the isotopic labels.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will show characteristic signals for each carbon atom in the molecule. The signal corresponding to the labeled carbon in the dimethylphenyl ring will be significantly enhanced in intensity. The chemical shifts of the imidazole carbons will also be affected by the presence of the ¹⁵N atoms due to one-bond and two-bond isotope effects and C-N coupling. oregonstate.edumdpi.com

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum provides direct evidence of the incorporation of the nitrogen isotopes. The chemical shifts of the two nitrogen atoms in the imidazole ring will be characteristic of this class of compounds. wikipedia.orgacs.orgacs.orgnih.gov The coupling between the two ¹⁵N atoms and with the adjacent ¹³C atom can further confirm their positions.

Table 2: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹³C (Imidazole Ring) | 115-140 | Shifts and couplings will be influenced by ¹⁵N labeling. |

| ¹³C (Labeled Phenyl C) | ~135 | Signal intensity will be significantly enhanced. |

| ¹³C (Other Phenyl C) | 120-140 | Standard chemical shifts for substituted benzene. |

| ¹³C (CH₂) | ~30 | |

| ¹³C (CH₃) | 15-20 | |

| ¹⁵N (Imidazole Ring) | 150-220 | Direct detection confirms labeling. wikipedia.org |

The combination of these advanced analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as a high-purity internal standard for quantitative analytical applications.

Advanced Pharmacokinetic and Pharmacodynamic Research Utilizing Detomidine 13c,15n2 Hydrochloride

Sophisticated Population Pharmacokinetic Modeling with Isotopically Labeled Detomidine (B1200515)

The incorporation of stable isotope-labeled detomidine, specifically Detomidine-13C,15N2 Hydrochloride, has significantly enhanced the sophistication and predictive power of population pharmacokinetic (PK) models. nih.gov The ability to co-administer the labeled and unlabeled drug allows for the precise determination of key PK parameters by acting as an internal control, thereby reducing inter-subject variability and the number of subjects required for studies. nih.gov

Development and Validation of Multi-Compartmental and Physiologically Based Pharmacokinetic (PBPK) Models

The development of robust pharmacokinetic models is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. In the context of detomidine, both multi-compartmental and physiologically based pharmacokinetic (PBPK) models have been employed to characterize its behavior in various species. nih.govresearchgate.netnih.gov

Multi-compartmental models, often two or three-compartment models, have been successfully used to describe the pharmacokinetic profiles of detomidine. nih.govnih.gov These models conceptualize the body as a series of interconnected compartments, and the transfer of the drug between these compartments is described by rate constants. For instance, a two-compartment model was found to best describe the pharmacokinetics of detomidine in equine plasma in one study. researchgate.net In another study, a three-compartment model was deemed superior for describing pooled dexmedetomidine (B676) data, a related α2-adrenergic agonist. researchgate.netnih.gov

Physiologically based pharmacokinetic (PBPK) models represent a more mechanistic approach, incorporating physiological and anatomical data of the species being studied. ncsu.edunih.govresearchgate.net These models can predict drug disposition based on mass balance and are flexible in terms of dose, route of administration, and species. ncsu.edu For detomidine, a minimal PBPK (mPBPK) model consisting of a central blood compartment, a peripheral muscle compartment, and a second peripheral compartment representing other tissues has been developed and validated. nih.gov The use of PBPK models is growing in veterinary medicine for applications such as predicting drug residue distribution and estimating withdrawal intervals. researchgate.net The development of these models relies on accurate physiological parameters, including organ weights and blood flow values. researchgate.net

The validation of these models is a critical step to ensure their predictive accuracy. This often involves comparing model simulations to observed clinical data. youtube.com The use of isotopically labeled compounds like this compound can greatly facilitate this validation process by providing highly accurate and precise data, reducing the uncertainty in parameter estimation. nih.gov

| Model Type | Key Characteristics | Application Example for Detomidine/Related Compounds |

| Multi-Compartmental Models | - Conceptualizes the body as interconnected compartments.- Describes drug transfer with rate constants.- Empirically derived from experimental data. | A two-compartment model best described the pharmacokinetics of detomidine in horses. researchgate.net |

| Physiologically Based Pharmacokinetic (PBPK) Models | - Mechanistic approach incorporating physiological and anatomical data.- Predicts drug disposition based on mass balance.- Highly predictive and flexible across species and conditions. ncsu.edu | A minimal PBPK model was developed for detomidine in horses to analyze clinically obtainable in vivo data. nih.gov |

Quantitative Pharmacodynamic Relationship Establishment Driven by Labeled Detomidine Concentrations

The precise measurement of drug concentrations afforded by this compound is pivotal in establishing robust quantitative relationships between drug exposure and its pharmacological effects (pharmacodynamics).

In Vivo Receptor Occupancy Quantification and Correlation with Systemic Concentrations

Detomidine exerts its effects primarily by acting as a potent agonist at α2-adrenoceptors. nih.govnih.gov Quantifying the extent to which detomidine occupies these receptors in vivo is crucial for understanding its mechanism of action and for optimizing therapeutic outcomes. The use of isotopically labeled ligands, while not directly this compound in this context, is a powerful technique for receptor occupancy studies. sygnaturediscovery.com These studies can determine the relationship between the systemic concentration of a drug and the percentage of target receptors that are occupied. sygnaturediscovery.com

By correlating the highly accurate plasma concentrations of this compound with the degree of α2-adrenoceptor occupancy, researchers can establish a clear link between drug exposure and target engagement. This information is invaluable for predicting the intensity and duration of the drug's effects. Techniques like radioligand binding assays are fundamental in characterizing the binding affinity of a drug to its target receptor. sygnaturediscovery.com

Dynamic Modeling of Receptor-Mediated Biological Responses

The precise concentration data obtained using this compound allows for the development of sophisticated dynamic models that describe the time course of receptor-mediated biological responses. These models, often referred to as pharmacokinetic/pharmacodynamic (PK/PD) models, link the drug concentration at the site of action to the observed physiological effect. nih.govuky.edu

For detomidine, various pharmacodynamic endpoints have been modeled, including sedation, analgesia, heart rate, and gastrointestinal motility. nih.govresearchgate.netnih.gov Indirect response models are often used to describe the time delay between changes in plasma concentration and the observed effect. researchgate.netnih.gov For example, studies have characterized the PK/PD relationships of detomidine in horses, linking its plasma concentrations to effects like head height reduction and heart rate changes. researchgate.netnih.gov

The use of this compound in such studies enhances the accuracy of the PK component of the model, leading to more reliable estimates of PD parameters such as the concentration required to produce 50% of the maximal effect (IC50). nih.gov This allows for a more quantitative comparison of the potency and efficacy of detomidine with other α2-agonists like medetomidine (B1201911) and dexmedetomidine. nih.gov

| Pharmacodynamic Parameter | Modeling Approach | Key Findings from Detomidine Research |

| Sedation | Indirect Response Models | Dose-related increases in the duration of sedation have been observed. nih.gov |

| Analgesia | Indirect Response Models | Linear, dose-related increases in the intensity and duration of analgesia. nih.gov |

| Heart Rate | PK/PD Modeling | Marked reductions in heart rate are a characteristic effect. researchgate.netnih.gov |

| Gastrointestinal Motility | PK/PD Interaction Models | Detomidine has been shown to decrease gastrointestinal motility. nih.gov |

Metabolic Pathway Elucidation and Metabolic Flux Analysis Through Stable Isotope Tracing

Comprehensive In Vitro Metabolic Profiling Using Detomidine-13C,15N2 Hydrochloride.nih.govjournal-dtt.org

In vitro systems, such as liver microsomes and hepatocytes, are fundamental in characterizing the metabolic profile of a drug candidate. The use of this compound in these systems offers significant advantages in the identification and quantification of metabolites.

Identification and Characterization of Novel Biotransformation Products via Isotope Tracing.nih.govjournal-dtt.orgnih.gov

The distinct mass shift introduced by the 13C and 15N labels in this compound facilitates the unambiguous identification of drug-related material in complex biological matrices when analyzed by mass spectrometry. This isotopic signature allows for the differentiation of true metabolites from endogenous matrix components.

Studies in rat liver preparations have shown that the primary biotransformation of detomidine (B1200515) is hydroxylation, followed by O-glucuronidation. nih.gov In these in vitro systems, the major metabolite identified was hydroxylated detomidine, with its corresponding glucuronide conjugate also being a significant product. nih.gov The use of this compound would confirm these pathways by revealing the characteristic isotopic pattern in the mass spectra of these metabolites.

In horses, the metabolic landscape is slightly different. The primary metabolites are 3-hydroxy-detomidine and its further oxidation product, detomidine 3-carboxylic acid. journal-dtt.orgnih.gov Isotope tracing with this compound would be instrumental in confirming the sequential nature of this pathway, where the labeled carbon and nitrogen atoms are retained throughout the biotransformation process.

Table 1: Major In Vitro Biotransformation Products of Detomidine

| Species | Primary Metabolite | Secondary Metabolite |

| Rat | Hydroxylated detomidine | O-glucuronide of hydroxylated detomidine |

| Horse | 3-hydroxy-detomidine | Detomidine 3-carboxylic acid |

This table summarizes the principal metabolites of detomidine identified in in vitro studies across different species.

Enzymatic Reaction Kinetics and Quantification of Metabolizing Enzyme Activities.nih.gov

The metabolism of detomidine is predominantly carried out by the cytochrome P450 (CYP) family of enzymes located in the liver. nih.gov By incubating this compound with specific recombinant CYP isoforms, it is possible to identify the key enzymes responsible for its metabolism. The rate of formation of the labeled metabolites can be precisely measured over time to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. For instance, studies have indicated that liver monooxygenases are the dominant enzymes in the hydroxylation of detomidine. nih.gov

In Vivo Tracing of this compound Metabolic Fate and Excretion.nih.govjournal-dtt.orgnih.gov

Following in vitro characterization, it is essential to understand the metabolic fate of a compound within a living organism. In vivo studies using this compound provide a dynamic view of its absorption, distribution, metabolism, and excretion (ADME) properties.

Determination of Tissue-Specific Metabolism and Distribution Patterns.nih.govnih.gov

After administration, this compound and its labeled metabolites can be tracked throughout the body. Tissue samples can be analyzed to determine the sites of metabolism and the distribution of the drug and its byproducts. The liver is the primary site of detomidine metabolism. nih.gov However, analysis of other tissues can reveal extrahepatic metabolism. Studies in rats have shown that after administration, the metabolic patterns observed in vivo closely resemble those from in vitro incubations with liver homogenates and isolated hepatocytes. nih.gov The rapid elimination of detomidine is largely due to efficient hepatic extraction and subsequent excretion of its metabolites. nih.govnih.gov

Quantitative Assessment of Metabolic Fluxes under Various Physiological Conditions.nih.govjournal-dtt.orgnih.gov

Metabolic flux analysis using this compound can quantify the rate at which the parent drug is converted into its various metabolites under different physiological or pathological states. For example, by measuring the concentrations of the labeled parent drug and its metabolites in plasma and urine over time, pharmacokinetic models can be developed to describe the rates of formation and elimination of each species. journal-dtt.orgnih.gov In rats, it was found that in a liver post-mitochondrial supernatant, hydroxylation was the predominant reaction, accounting for a significant percentage of the total metabolites. nih.gov Such quantitative data is invaluable for understanding how factors like disease state or co-administered drugs might alter the metabolism of detomidine.

Table 2: Pharmacokinetic Parameters of Detomidine in Horses Following Intravenous Administration

| Parameter | Value |

| Elimination Half-Life (t1/2) | ~30 minutes |

| Volume of Distribution (Vd) | 470 ml/kg (mean) |

| Clearance (Cl) | 12.41 ml/min/kg (mean) |

Data from a study in horses, which would be corroborated and further detailed using isotopically labeled detomidine. nih.gov

Comparative Metabolic Studies of Detomidine and Related Alpha-2 Adrenoceptor Agonists Using Isotopic Methods

Isotopic labeling is a powerful strategy for comparative metabolism studies. By using stable isotope-labeled versions of different alpha-2 adrenoceptor agonists, such as detomidine, xylazine, and dexmedetomidine (B676), researchers can directly compare their metabolic pathways and rates of biotransformation under identical experimental conditions.

By providing a clear and unambiguous way to track the metabolic fate of these compounds, stable isotope tracing enables a head-to-head comparison that can elucidate subtle but important differences in their metabolism, contributing to a better understanding of their pharmacological and toxicological profiles.

Molecular Pharmacology: Receptor Binding and Selectivity Investigations

In Vitro Functional Assays for Receptor Activation and Signal Transduction

Beyond receptor binding, in vitro functional assays are crucial for understanding how Detomidine (B1200515) activates the alpha-2 adrenoceptor and initiates intracellular signaling cascades. These assays are typically performed in cell lines genetically engineered to express specific alpha-2 adrenoceptor subtypes.

Upon agonist binding, alpha-2 adrenoceptors undergo a conformational change that facilitates their coupling to inhibitory G proteins (Gi/o). This coupling initiates a cascade of intracellular events. A primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Other signaling pathways modulated by alpha-2 adrenoceptor activation include the regulation of ion channels, such as the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and neuronal inhibition.

Studies investigating the role of specific G protein isoforms have shown that the Gαi2 subunit may be particularly important for mediating some of the effects of alpha-2 agonists. nih.gov The activation of phospholipase C (PLC) can also occur, though this is a less predominant pathway for Gi/o-coupled receptors compared to Gq-coupled receptors.

Prolonged or repeated exposure to an agonist like Detomidine can lead to a phenomenon known as receptor desensitization, a protective mechanism that prevents overstimulation of the cell. This process involves several key steps. Initially, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin to the receptor, which sterically hinders its interaction with G proteins, thereby uncoupling it from downstream signaling pathways.

Following uncoupling, the receptor-β-arrestin complex is often targeted for internalization into the cell via endocytic pathways, primarily through clathrin-coated pits. Once internalized, the receptor can have one of two fates: it can be dephosphorylated and recycled back to the cell surface, leading to resensitization, or it can be targeted for degradation in lysosomes. The specific dynamics of desensitization, internalization, and recycling for Detomidine at each alpha-2 adrenoceptor subtype would be a key area of investigation using advanced cell imaging techniques with labeled compounds.

Advanced Analytical Methodologies and Bioanalytical Applications

Development and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Detomidine-13C,15N2 Hydrochloride.uq.edu.aunih.govmdpi.comijrpr.com

The development of robust LC-MS/MS methods is crucial for the accurate quantification of analytes in complex biological samples. resolian.com For a compound like detomidine (B1200515), which is a potent α2-adrenergic agonist, precise measurement is essential. uq.edu.aunih.govwikipedia.org The process involves optimizing various parameters, from sample preparation to the mass spectrometer's settings, to ensure the method is both reliable and efficient. nih.gov

A key challenge in developing these methods is overcoming the analyte's potential to bind to lab materials, which can lead to inaccurate measurements. For instance, studies on the related compound dexmedetomidine (B676) have shown strong binding to glass and plastic tubes, necessitating specific sample handling procedures to ensure accurate quantification. uq.edu.au

One of the most critical applications of this compound is its use as an internal standard (IS) in quantitative LC-MS/MS analysis. nih.govnih.gov An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, but a different mass-to-charge ratio (m/z). nih.gov Stable isotope-labeled (SIL) compounds like this compound are considered the "gold standard" for this purpose. nih.gov

The use of a SIL-IS is highly recommended to compensate for variations during sample preparation and analysis, especially in complex biological matrices like plasma or blood. nih.govdndi.org These variations can arise from matrix effects, where other components in the sample interfere with the ionization of the analyte, leading to inaccurate results. mdpi.com By incorporating a known amount of the SIL-IS into the sample early in the workflow, any loss or variation in the analyte signal can be corrected by normalizing it to the signal of the IS. nih.gov This ensures a high degree of accuracy and precision in the final quantitative data. researchgate.net

Table 1: Key Characteristics of an Ideal Internal Standard

| Characteristic | Description | Importance |

| Structural Similarity | Chemically and physically similar to the analyte. | Ensures similar behavior during extraction, chromatography, and ionization. |

| Mass Difference | Sufficiently different mass-to-charge ratio from the analyte. | Allows for distinct detection by the mass spectrometer without interference. |

| Co-elution | Elutes at the same or very close retention time as the analyte. | Experiences the same matrix effects and chromatographic conditions as the analyte. |

| Isotopic Purity | High percentage of the desired stable isotopes. | Minimizes interference from unlabeled compound. |

| Stability | Does not degrade or exchange isotopes during sample processing and storage. | Ensures consistent concentration throughout the analytical process. |

For an LC-MS/MS method to be considered reliable for bioanalytical applications, it must undergo rigorous validation. nih.govresolian.com This process assesses several key parameters to ensure the method's performance. resolian.com Validation guidelines, such as those from the FDA, provide a framework for these evaluations. nih.gov

Key validation parameters include:

Accuracy: How close the measured value is to the true value. resolian.com

Precision: The degree of agreement between multiple measurements of the same sample. resolian.com

Specificity/Selectivity: The ability to measure the analyte of interest without interference from other components in the sample. mdpi.comresolian.com

Linearity: The ability to obtain results that are directly proportional to the concentration of the analyte in the sample over a defined range. resolian.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably and accurately measured. nih.govresolian.com

Recovery: The efficiency of the extraction process. resolian.com

Matrix Effect: The influence of sample components on the ionization of the analyte. resolian.com

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. nih.govresolian.com

The use of a stable isotope-labeled internal standard like this compound significantly contributes to achieving the stringent acceptance criteria for these validation parameters, particularly for accuracy and precision. nih.gov

Integration into High-Throughput Screening Platforms for Mechanistic Studies

High-throughput screening (HTS) platforms are essential in drug discovery and mechanistic studies, allowing for the rapid analysis of a large number of samples. nih.govmdpi.comdrugdiscoverynews.com The integration of LC-MS/MS with HTS has revolutionized the field by providing highly sensitive and specific data. nih.govcreative-proteomics.com

To handle the large volume of samples in HTS, automation of sample preparation and data acquisition is critical. washu.edubioanalysis-zone.com Automated systems can perform tasks such as protein precipitation, solid-phase extraction, and liquid handling, which significantly reduces manual labor and improves reproducibility. bioanalysis-zone.com For isotopic analysis, automated workflows ensure consistent handling of both the analyte and the internal standard, which is crucial for accurate quantification. nih.govrsc.org These automated platforms can be seamlessly integrated with LC-MS/MS systems, allowing for continuous and unattended operation. rsc.org

The vast amount of data generated by high-throughput LC-MS/MS analysis necessitates the use of sophisticated data processing algorithms. nih.govtandfonline.comchromatographyonline.com These algorithms are designed to automatically detect and integrate chromatographic peaks, perform calibration, and calculate analyte concentrations. tandfonline.comchromatographyonline.com This automated data processing must keep pace with the rapid data acquisition of modern mass spectrometers. nih.govtandfonline.com

Chemometric analysis, which involves the use of statistical and mathematical methods, is then employed to extract meaningful information from the complex datasets. This can include identifying patterns, classifying samples, and building predictive models. In the context of mechanistic studies, chemometrics can help elucidate the effects of a compound on biological systems by analyzing changes in the levels of various biomolecules. The integration of machine learning and artificial intelligence is further enhancing the capabilities of data analysis in this field. nih.govnumberanalytics.com

Compound Information

Future Research Directions and Emerging Applications in Isotopic Pharmaceutical Sciences

Interdisciplinary Integration with Multi-Omics Technologies for Systems-Level Understanding

The integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the biological impact of a drug. The use of Detomidine-13C,15N2 Hydrochloride in conjunction with these technologies can provide unprecedented insights into the systemic effects of detomidine (B1200515).

By tracing the metabolic fate of the isotopically labeled detomidine, researchers can simultaneously monitor changes in the global metabolome. nih.govumn.edunih.gov Mass spectrometry-based metabolomics can identify not only the direct metabolites of detomidine but also the downstream endogenous metabolites that are altered in response to its pharmacological activity. nih.govumn.edunih.gov This approach can reveal novel biomarkers related to the drug's efficacy and can elucidate its mechanism of action on a broader biological scale. nih.govumn.edunih.gov A systems biology approach, which integrates these large and diverse datasets, can help to construct comprehensive models of detomidine's physiological and pathway-level effects, moving beyond a reductionist view to a more complete understanding of its function within a whole organism. mdpi.com

Table 1: Potential Multi-Omics Applications with this compound

| Omics Technology | Potential Application with this compound | Expected Insights |

| Metabolomics | Tracing the metabolic fate of the labeled compound and simultaneously profiling global metabolite changes. nih.govumn.edunih.gov | Identification of novel drug metabolites, understanding of off-target effects, and discovery of biomarkers for efficacy. nih.govumn.edu |

| Proteomics | Quantifying changes in protein expression in response to detomidine treatment. | Identification of protein targets and pathways modulated by detomidine, providing a deeper understanding of its mechanism of action. |

| Transcriptomics | Analyzing changes in gene expression profiles following detomidine administration. | Revealing the genetic and regulatory networks influenced by detomidine, offering insights into long-term cellular adaptations. |

| Genomics | Investigating how genetic variations influence the metabolism and response to detomidine. | Personalizing medicine by identifying genetic markers that predict patient response to detomidine. |

Conceptualization and Development of Novel Isotopically Labeled Detomidine Analogs for Specific Research Objectives

The synthesis of detomidine analogs has been an active area of research, leading to compounds like medetomidine (B1201911) and dexmedetomidine (B676) with refined pharmacological properties. researchgate.netnih.govresearchgate.net The principles guiding the synthesis of these analogs can be extended to create novel isotopically labeled versions of detomidine for highly specific research purposes. For instance, the development of photoaffinity ligands, such as azi-medetomidine, provides a powerful tool for identifying the precise binding sites of these drugs on their receptor targets. nih.gov

Furthermore, the incorporation of positron-emitting isotopes, such as Fluorine-18, into detomidine analogs could enable their use as tracers for Positron Emission Tomography (PET) imaging. osti.govnih.govfrontiersin.orgresearchgate.netisotopes.gov This would allow for the non-invasive, real-time visualization of α2-adrenoceptor distribution and density in living subjects, offering invaluable information for both preclinical research and clinical diagnostics. frontiersin.orgisotopes.gov The development of such PET tracers would be a significant step forward in understanding the role of these receptors in various physiological and pathological conditions. nih.govfrontiersin.org

Advancements in Isotope Ratio Mass Spectrometry and its Application to Detomidine Research

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of isotopes in a sample. rsc.org This technology has found applications in diverse fields, from environmental science to sports drug testing. rsc.org In the context of pharmaceutical research, IRMS can be a powerful tool for studying drug metabolism and pharmacokinetics. nih.govumn.edu

The use of this compound in conjunction with advanced mass spectrometry techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) allows for the precise quantification of the drug and its metabolites in biological samples. nih.govnih.govnih.govresearchgate.netyoutube.commdpi.com These methods are crucial for determining pharmacokinetic parameters and for understanding how the drug is processed in the body. nih.govresearchgate.netnih.govnih.gov The high sensitivity and specificity of modern mass spectrometers enable the detection of even low-abundance metabolites, providing a more complete picture of the drug's metabolic profile. nih.govresearchgate.net

Table 2: Advanced Mass Spectrometry Techniques in Detomidine Research

| Mass Spectrometry Technique | Application in Detomidine Research | Key Advantages |

| Isotope Ratio Mass Spectrometry (IRMS) | Differentiating between endogenous compounds and exogenously administered labeled detomidine. rsc.org | High precision and accuracy in isotope ratio measurements. rsc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantifying detomidine and its metabolites in biological fluids like plasma and urine. nih.govnih.govresearchgate.netmdpi.com | Suitable for a wide range of non-volatile compounds without the need for derivatization. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile metabolites of detomidine. nih.govnih.gov | High resolution and sensitivity for volatile compounds. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of unknown metabolites. youtube.com | Provides fragmentation patterns that help in identifying the chemical structure of molecules. youtube.com |

Predictive Computational Modeling and Simulation Informed by Comprehensive Isotopic Data

Computational modeling and in silico prediction are becoming increasingly integral to the drug discovery and development process. nih.govresearchgate.netnih.govmdpi.comresearchgate.net These methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify promising compounds early in the research pipeline. nih.govresearchgate.netmdpi.comresearchgate.net

The precise pharmacokinetic and metabolic data generated through studies using this compound can be used to build and refine computational models. nih.govnih.gov For example, nonlinear mixed-effect modeling has been used to explore the complex pharmacokinetics of detomidine, and such models can be further improved with the inclusion of detailed isotopic data. nih.govnih.gov These refined models can then be used to simulate the effects of different dosing regimens or to predict how the drug will behave in different patient populations. Furthermore, computational docking and molecular dynamics simulations can provide insights into the interactions between detomidine and its receptor targets at the atomic level, guiding the design of new analogs with improved efficacy and specificity. researchgate.netmdpi.comchemrxiv.org

Q & A

Q. How do 13C and 15N isotopic labels in Detomidine hydrochloride enhance pharmacokinetic and metabolic pathway tracing in comparative studies?

Methodological Answer: The incorporation of 13C and 15N isotopes allows precise tracking of Detomidine's absorption, distribution, metabolism, and excretion (ADME) via mass spectrometry. Isotopic labeling enables differentiation between endogenous and exogenous molecules in biological matrices, critical for quantifying metabolic turnover rates. Researchers should pair labeled compounds with unlabeled controls and use isotope ratio mass spectrometry (IRMS) or LC-MS/MS to monitor isotopic enrichment .

Q. What analytical techniques are validated for quantifying Detomidine-13C,15N2 Hydrochloride in complex biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Isotopic labeling improves detection specificity by shifting mass-to-charge (m/z) ratios, reducing background interference. Method validation must include checks for isotopic purity (>98% 13C/15N), matrix effects, and recovery rates. Calibration curves should use structurally analogous internal standards (e.g., L-Lysine-13C6,15N2 Hydrochloride) to account for ionization variability .

Q. What protocols ensure isotopic fidelity during the synthesis of this compound?

Methodological Answer: Synthesis should follow Good Laboratory Practices (GLP) with controlled isotopic precursor incorporation. Use 13C-enriched carbon sources (e.g., 13C-glucose) and 15N-labeled ammonium salts in precursor synthesis. Post-synthesis, validate isotopic integrity via nuclear magnetic resonance (NMR) and high-resolution MS. Purification steps must exclude unlabeled contaminants, verified by isotopic ratio analysis .

Q. How should researchers optimize chromatographic separation of this compound from endogenous metabolites?

Methodological Answer: Employ hydrophilic interaction liquid chromatography (HILIC) or reverse-phase columns with ion-pairing agents (e.g., heptafluorobutyric acid) to resolve polar metabolites. Gradient elution parameters (e.g., pH, organic solvent composition) must be tuned to separate isotopic analogs, as even minor retention time shifts can affect quantification. Include blank matrix runs to identify co-eluting interferences .

Advanced Research Questions

Q. How can isotopic impurities in 15N2 gas stocks affect nitrogen fixation assays involving this compound, and what mitigation strategies are effective?

Methodological Answer: Commercial 15N2 gas often contains contaminants like 15N-ammonium or nitrate, leading to overestimated nitrogen fixation rates. Pre-experiment gas purity must be verified via gas chromatography-IRMS. Use dissolved 15N2 tracer methods instead of bubble injection to minimize contamination risks. Include negative controls with unlabeled gas to quantify background interference .

Q. What experimental designs reconcile contradictory data from differential isotope effects in multi-organ metabolic studies?

Methodological Answer: Differential isotope effects (e.g., kinetic isotope effects in enzymatic reactions) require normalization across tissues. Use compartmental modeling to account for organ-specific metabolic fluxes. Pair tracer studies with isotopic steady-state experiments and validate findings using complementary techniques like positron emission tomography (PET) with 11C-labeled analogs .

Q. How does 13C/15N labeling position influence fragmentation patterns in HRMS-based structural elucidation of Detomidine metabolites?

Methodological Answer: Labeling at metabolic "hotspots" (e.g., methyl groups or amine moieties) alters fragmentation pathways. Use collision-induced dissociation (CID) and compare fragment ions between labeled/unlabeled compounds to map metabolic modification sites. For example, 15N labeling in amine groups shifts neutral loss peaks by 1 Da, aiding in metabolite identification .

Q. What quality control measures are critical when using this compound as an internal standard in proteomic studies?

Methodological Answer: Ensure isotopic labels do not co-elute with target peptides. Validate label stability under digestion conditions (e.g., trypsin resistance). Use heavy isotope-labeled spike-ins at consistent ratios (e.g., 1:10 labeled:unlabeled) and perform cross-validation with label-free quantification to avoid ratio compression artifacts .

Q. How can researchers mitigate cross-contamination between labeled and unlabeled Detomidine in co-administration studies?

Methodological Answer: Physically separate sample preparation workflows for labeled/unlabeled compounds. Use dedicated LC columns and autosampler vials. Apply isotopic correction algorithms to MS data to account for natural abundance 13C/15N in unlabeled samples. Conduct limit-of-detection (LOD) tests to ensure cross-talk remains below 0.1% .

Q. What statistical frameworks address variability in metabolic flux analysis caused by isotopic dilution effects?

Methodological Answer: Use isotopomer spectral analysis (ISA) or non-stationary 13C metabolic flux analysis (13C-MFA) to model dilution from endogenous pools. Correct for intracellular metabolite concentrations via quenching and rapid extraction protocols. Pair with 15N tracer data to validate nitrogen partitioning dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.